molecular formula C34H44O10 B12305949 [2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate

[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate

Cat. No.: B12305949
M. Wt: 612.7 g/mol
InChI Key: JOVDKZRXWAATEG-RQZCQDPDSA-N
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Description

The compound “[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[86003,8011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate” is a complex organic molecule with a unique structure It contains multiple functional groups, including acetyloxy, formyl, furan, hydroxy, methoxy, and enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:

    Stepwise Functional Group Introduction: Sequential addition of functional groups using specific reagents and catalysts.

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Protecting Group Strategies: Use of protecting groups to prevent unwanted reactions at specific sites.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    High-Throughput Screening: Testing various reaction conditions and catalysts to identify the most efficient process.

    Scale-Up Techniques: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of formyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with specific biological activities.

    Medicine: As a lead compound for drug development.

    Industry: As a specialty chemical with unique properties.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with specific receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetracyclic molecules with similar functional groups. Examples may include:

    Tetracyclines: A class of antibiotics with a tetracyclic core.

    Steroids: A class of compounds with a tetracyclic structure.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C34H44O10

Molecular Weight

612.7 g/mol

IUPAC Name

[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C34H44O10/c1-9-17(2)31(39)44-25-14-24(37)32(5,16-35)29-28(42-19(4)36)30-34(7,23(33(25,29)6)13-26(38)40-8)27-18(3)21(12-22(27)43-30)20-10-11-41-15-20/h9-11,15-16,21-25,28-30,37H,12-14H2,1-8H3/b17-9+

InChI Key

JOVDKZRXWAATEG-RQZCQDPDSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O

Origin of Product

United States

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